molecular formula C16H13BO2 B3026707 (2-(Naphthalen-2-yl)phenyl)boronic acid CAS No. 1061350-97-7

(2-(Naphthalen-2-yl)phenyl)boronic acid

Cat. No.: B3026707
CAS No.: 1061350-97-7
M. Wt: 248.1 g/mol
InChI Key: UKGHMNPNPCSUIG-UHFFFAOYSA-N
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Description

(2-(Naphthalen-2-yl)phenyl)boronic acid is an organic compound that belongs to the class of boronic acids. It is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a naphthyl group at the second position. This compound is of significant interest in organic chemistry due to its versatile reactivity and applications in various fields, including materials science, pharmaceuticals, and chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(Naphthalen-2-yl)phenyl)boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an arylboronic acid. The general procedure includes:

    Starting Materials: An aryl halide (such as bromonaphthalene) and phenylboronic acid.

    Catalyst: Palladium(0) or palladium(II) complexes.

    Base: Commonly used bases include potassium carbonate or sodium hydroxide.

    Solvent: The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

    Reaction Conditions: The reaction mixture is typically heated to temperatures ranging from 80°C to 120°C for several hours.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(2-(Naphthalen-2-yl)phenyl)boronic acid undergoes various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form phenols or other oxygenated derivatives.

    Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the naphthyl or phenyl rings are functionalized.

    Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents, nitrating agents, or sulfonating agents.

    Coupling: Palladium catalysts, bases like potassium carbonate, and solvents like DMF or THF.

Major Products

The major products formed from these reactions include biaryl compounds, phenols, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(2-(Naphthalen-2-yl)phenyl)boronic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the formation of biaryl compounds through Suzuki-Miyaura coupling.

    Biology: The compound is used in the development of fluorescent probes and sensors for detecting biological molecules.

    Industry: The compound is used in the production of advanced materials, such as organic light-emitting diodes (OLEDs) and liquid crystals.

Mechanism of Action

The mechanism of action of (2-(Naphthalen-2-yl)phenyl)boronic acid primarily involves its ability to form stable complexes with various substrates. The boronic acid group can interact with diols, amines, and other nucleophiles, facilitating a range of chemical transformations. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired biaryl product.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic acid: Lacks the naphthyl group, making it less sterically hindered and potentially less selective in certain reactions.

    Naphthylboronic acid: Contains a naphthyl group but lacks the phenyl ring, which can affect its reactivity and applications.

    Biphenylboronic acid: Contains two phenyl rings, offering different electronic and steric properties compared to (2-(Naphthalen-2-yl)phenyl)boronic acid.

Uniqueness

This compound is unique due to the presence of both naphthyl and phenyl groups, which provide a balance of electronic and steric effects. This makes it particularly useful in selective coupling reactions and the synthesis of complex organic molecules.

Properties

IUPAC Name

(2-naphthalen-2-ylphenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BO2/c18-17(19)16-8-4-3-7-15(16)14-10-9-12-5-1-2-6-13(12)11-14/h1-11,18-19H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKGHMNPNPCSUIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=CC=C1C2=CC3=CC=CC=C3C=C2)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80670205
Record name [2-(Naphthalen-2-yl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80670205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1061350-97-7
Record name [2-(Naphthalen-2-yl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80670205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-Naphthyl)phenylboronic Acid (contains varying amounts of Anhydride)
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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